

# 2,3,6-Trimethylphenol-D11 discovery and history

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## Compound of Interest

Compound Name: 2,3,6-Trimethylphenol-D11

Cat. No.: B1472684

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An In-depth Technical Guide to **2,3,6-Trimethylphenol-D11**: Application in Quantitative Analysis

## Introduction

2,3,6-Trimethylphenol is a significant chemical intermediate, notably in the synthesis of Vitamin E and as a comonomer in the modification of polyphenylene oxide resins.[1] Its presence in industrial effluents, automobile exhaust, and tobacco smoke necessitates precise and accurate quantification in various matrices.[1] **2,3,6-Trimethylphenol-D11** is the fully deuterated isotopologue of 2,3,6-trimethylphenol. In analytical chemistry, particularly in methods involving mass spectrometry, it serves as an ideal internal standard.[2]

The use of a stable, isotopically labeled internal standard is a cornerstone of high-quality quantitative analysis. Because **2,3,6-Trimethylphenol-D11** is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. However, due to its higher mass, it is easily distinguishable from the non-labeled analyte. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

## Physicochemical and Analytical Data

The fundamental properties of 2,3,6-trimethylphenol and its deuterated internal standard are summarized below. This data is critical for method development in chromatographic and mass spectrometric analysis.

Property	2,3,6-Trimethylphenol	2,3,6-Trimethylphenol-D11
CAS Number	2416-94-6[3]	347841-83-2[4]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O[3]	C <sub>9</sub> HD <sub>11</sub> O[5]
Molecular Weight	136.19 g/mol [3]	147.26 g/mol [5]
Primary Use	Vitamin E synthesis, comonomer[1]	Internal standard for quantitative analysis[2][5]
Common Analytical Techniques	GC-MS, HPLC[1][6]	GC-MS, LC-MS

## Overview of Synthesis

Understanding the synthesis of the parent compound, 2,3,6-trimethylphenol, provides context for its potential presence as an analyte in various samples. A primary method for its production is the gas-phase methylation of m-cresol using methanol as the methylating agent.[3][7] This reaction is typically conducted at temperatures between 300–460°C over ortho-selective metal oxide catalysts.[3]

## Experimental Protocol: Quantification of 2,3,6-Trimethylphenol using Isotope Dilution GC-MS

This section details a representative protocol for the quantitative analysis of 2,3,6-trimethylphenol in an environmental water sample using **2,3,6-Trimethylphenol-D11** as an internal standard.

1. Objective: To determine the concentration of 2,3,6-trimethylphenol in a water sample with high accuracy and precision.
2. Reagents and Materials:
  - 2,3,6-Trimethylphenol (analytical standard)
  - **2,3,6-Trimethylphenol-D11** solution (e.g., 1000 µg/mL in isopropanol)[4]
  - Dichloromethane (DCM), HPLC grade

- Methanol, HPLC grade
- Reagent water
- Sodium sulfate, anhydrous
- Hydrochloric acid and Sodium hydroxide (for pH adjustment)
- Calibration standards of 2,3,6-trimethylphenol
- Sample vials, volumetric flasks, and pipettes

### 3. Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Capillary column suitable for phenol analysis (e.g., DB-5ms or equivalent)
- pH meter
- Liquid-liquid extractor or separatory funnels

### 4. Procedure:

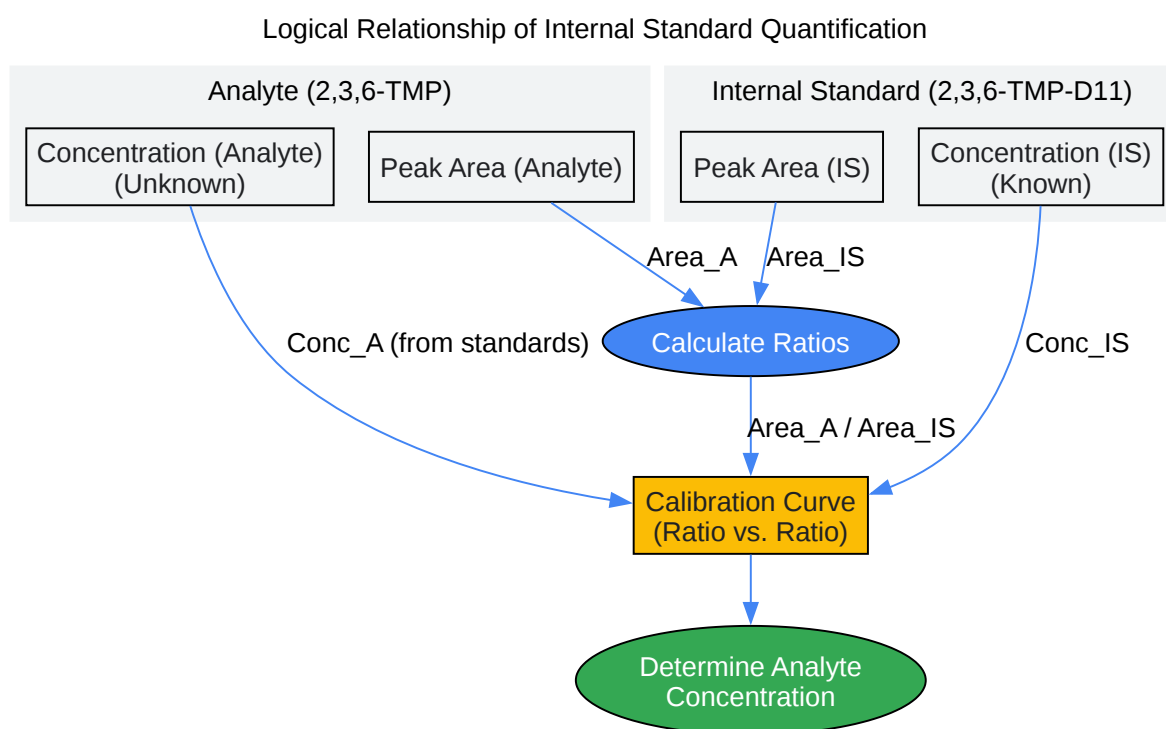
- Standard Preparation:
  - Prepare a stock solution of 2,3,6-trimethylphenol in methanol.
  - Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1-100 µg/L).
  - Spike each calibration standard and a blank with a known, fixed amount of the **2,3,6-Trimethylphenol-D11** internal standard solution.
- Sample Preparation (Liquid-Liquid Extraction):
  - Measure 1 L of the water sample into a separatory funnel.

- Spike the sample with the same fixed amount of **2,3,6-Trimethylphenol-D11** internal standard as used in the calibration standards.
- Adjust the pH of the sample to <2 with hydrochloric acid.
- Add 60 mL of DCM to the funnel and shake vigorously for 2 minutes. Allow the layers to separate.
- Drain the organic (DCM) layer into a flask.
- Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the organic layers.
- Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
- GC-MS Analysis:
  - Inject a 1 µL aliquot of the concentrated extract into the GC-MS system.
  - Run the analysis using a suitable temperature program to separate 2,3,6-trimethylphenol from other potential contaminants.
  - Acquire mass spectra in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the analyte and the internal standard (e.g., molecular ions or key fragment ions).
- Data Analysis:
  - Identify the peaks for 2,3,6-trimethylphenol and **2,3,6-Trimethylphenol-D11** based on their retention times and specific mass-to-charge ratios (m/z).
  - Calculate the response factor (RF) for each calibration standard using the formula:  $RF = (Area\_analyte / Area\_IS) * (Concentration\_IS / Concentration\_analyte)$
  - Create a calibration curve by plotting the area ratio (Area\_analyte / Area\_IS) against the concentration ratio (Concentration\_analyte / Concentration\_IS).

- Calculate the concentration of 2,3,6-trimethylphenol in the sample by using the area ratio from the sample analysis and the calibration curve.

## Visualizations

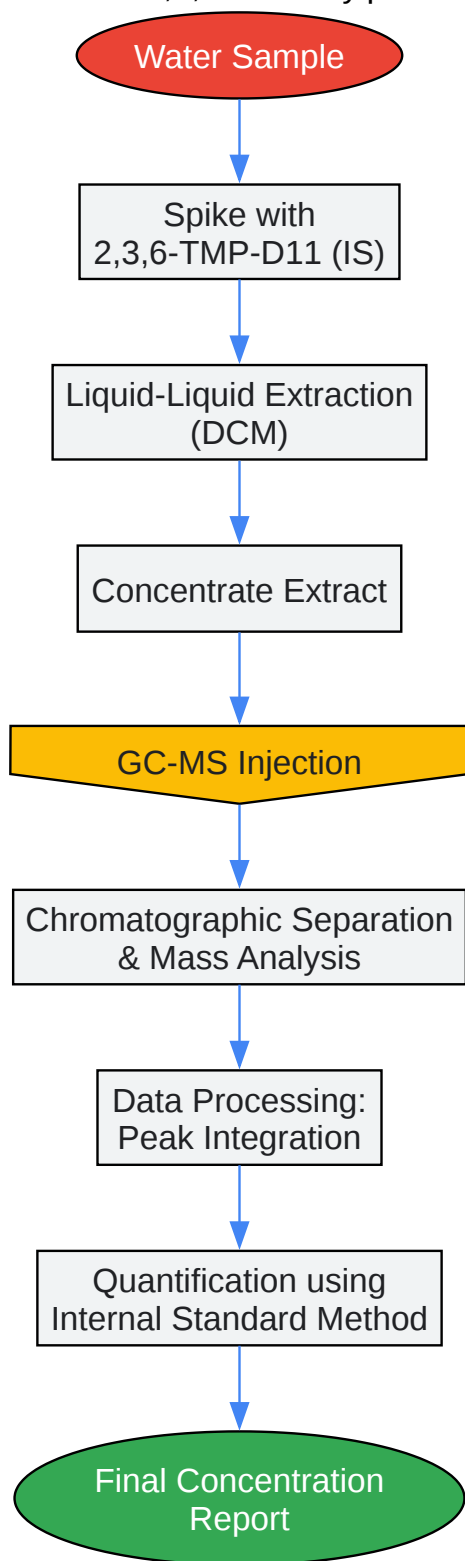
The following diagrams illustrate the relationships and workflows central to the use of **2,3,6-Trimethylphenol-D11** in quantitative analysis.



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Caption: Logic of internal standard calibration.

## Analytical Workflow for 2,3,6-Trimethylphenol Quantification

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